3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Propanone Moiety: The protected phenol is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the propanone group.
Introduction of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the propanone moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the tert-butyldimethylsilyl protection.
3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Differently substituted phenyl ring.
Uniqueness
The presence of the tert-butyldimethylsilyl group in 3-(2-((tert-Butyldimethylsilyl)oxy)-4-hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one provides unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyphenyl]-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3Si/c1-19(2,3)24(4,5)23-17-14-16(21)10-8-15(17)9-11-18(22)20-12-6-7-13-20/h8,10,14,21H,6-7,9,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCWXCQSQZEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)CCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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